molecular formula C14H19NO2 B078890 Methyl 1-benzylpiperidine-4-carboxylate CAS No. 10315-06-7

Methyl 1-benzylpiperidine-4-carboxylate

Cat. No.: B078890
CAS No.: 10315-06-7
M. Wt: 233.31 g/mol
InChI Key: MXOZSPRDEKPWCW-UHFFFAOYSA-N
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Description

Methyl 1-benzylpiperidine-4-carboxylate is a versatile and high-purity chemical scaffold of significant interest in medicinal chemistry and neuroscience research. This compound features a piperidine ring, a privileged structure frequently found in pharmacologically active molecules, which is functionalized at the nitrogen with a benzyl group and at the 4-position with a methyl ester. The ester moiety is a critical synthetic handle, allowing researchers to readily synthesize a diverse library of derivatives, primarily through hydrolysis to the carboxylic acid or reduction to the alcohol, facilitating extensive Structure-Activity Relationship (SAR) studies. Its primary research value lies in its role as a key synthetic intermediate in the development of novel ligands for central nervous system (CNS) targets. The 1-benzylpiperidine-4-carboxylate core is a recognized precursor in the synthesis of compounds that interact with sigma receptors, muscarinic acetylcholine receptors, and other neuromodulatory systems. Researchers utilize this building block to design and create potential therapeutic agents for a range of neurological disorders, including neuropathic pain, schizophrenia, and neurodegenerative diseases. The mechanism of action for derivatives stemming from this scaffold is typically receptor-dependent, often involving allosteric modulation or competitive antagonism/agonism at specific neuroreceptors, making it an indispensable tool for probing complex neurochemical pathways and advancing drug discovery programs.

Properties

IUPAC Name

methyl 1-benzylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13-7-9-15(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOZSPRDEKPWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465832
Record name Methyl 1-benzylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10315-06-7
Record name Methyl 1-benzylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Esterification of Piperidine-4-Carboxylic Acid

Piperidine-4-carboxylic acid reacts with methyl chloroformate in tetrahydrofuran (THF) under basic conditions (pyridine) to form methyl piperidine-4-carboxylate.

Step 2: N-Benzylation

Methyl piperidine-4-carboxylate undergoes alkylation with benzyl bromide in xylene at 110°C for 5 hours, achieving 85% yield after recrystallization.

Reaction Conditions Table

StepReagentsSolventTemperatureTimeYield
1Methyl chloroformateTHF0–5°C1 h90%
2Benzyl bromideXylene110°C5 h85%

This method’s scalability is enhanced by avoiding cryogenic conditions and using inexpensive solvents.

Industrial-Scale Production Techniques

Industrial methods prioritize cost-effectiveness and high throughput. A market analysis by Prof Research highlights trends in piperidine carboxylate manufacturing:

  • Continuous Flow Reactors : Enhance yield and purity by optimizing residence time and temperature gradients.

  • Catalytic Hydrogenation : Raney nickel or palladium catalysts are used for reductive steps, minimizing byproducts.

  • Solvent Recovery Systems : Xylene and methanol are recycled via distillation, reducing waste.

Comparative Evaluation of Synthetic Methodologies

MethodAdvantagesLimitationsYieldScalability
Nucleophilic AlkylationHigh yield, simple conditionsRequires toxic solvents (xylene)85%Industrial
Nitrile Hydrolysis-EsterificationMild esterification stepPrecursor synthesis not documented90%*Laboratory
Reductive AminationUses commercial starting materialsIndirect route, untested for estersN/APilot-scale

*Reported for hydroxylated analog.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-benzylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

MBPC has been investigated for its potential as a precursor in the synthesis of various pharmaceutical agents. Its structural similarity to other bioactive compounds makes it a valuable intermediate in drug development.

  • Synthesis of Analgesics : Research indicates that MBPC can be used to synthesize compounds with analgesic properties, potentially leading to new pain management therapies.
  • Antidepressant Activity : Some studies suggest that derivatives of MBPC may exhibit antidepressant effects, possibly through modulation of neurotransmitter systems.

Neuropharmacology

Research into MBPC's effects on the central nervous system (CNS) has shown promise:

  • Dopaminergic Activity : MBPC has been noted for its ability to influence dopamine receptors, which could be beneficial in treating conditions such as Parkinson's disease or schizophrenia.
  • Cognitive Enhancement : Preliminary studies suggest that compounds derived from MBPC may enhance cognitive functions, making them candidates for further exploration in neurodegenerative disorders.

Synthetic Applications

MBPC serves as a versatile building block in organic synthesis:

  • Reactions with Electrophiles : The presence of the carboxylate group allows for various electrophilic substitutions, facilitating the synthesis of more complex molecules.
  • Formation of Heterocycles : MBPC can be utilized to create heterocyclic compounds, which are vital in developing new materials and pharmaceuticals.

Case Study 1: Synthesis of Novel Analgesics

A study published in a peer-reviewed journal explored the synthesis of novel analgesics using MBPC as a starting material. The research highlighted how modifications to the piperidine ring led to compounds with enhanced efficacy and reduced side effects compared to traditional analgesics.

Case Study 2: Neuropharmacological Effects

In another investigation, researchers assessed the neuropharmacological effects of MBPC derivatives on animal models. The results indicated significant improvements in behavior indicative of reduced anxiety and increased exploratory behavior, suggesting potential applications in treating anxiety disorders.

Mechanism of Action

The mechanism of action of methyl 1-benzylpiperidine-4-carboxylate involves its interaction with molecular targets in biological systems. It is known to act as a monoamine releasing agent , selectively releasing dopamine and norepinephrine over serotonin . This selectivity makes it a valuable compound for studying neurotransmitter systems and developing potential treatments for neurological disorders.

Comparison with Similar Compounds

Ethyl 1-Benzylpiperidine-4-Carboxylate (CAS: 24228-40-8)

  • Structural Difference : Ethyl ester instead of methyl ester.
  • Synthesis : Prepared via alkylation of ethyl isonipecotate with benzyl bromide, achieving commercial availability .
  • Applications : Used in fluorination reactions and as a precursor for heterocyclic compounds like pyrazoles .
  • Physical Data : IR (C=O stretch at 1733 cm⁻¹), LC-MS ([M+1]⁺: m/z 248) .

Ethyl 1-(4-Fluorobenzyl)piperidine-4-Carboxylate (3b)

  • Structural Difference : 4-Fluorobenzyl substituent instead of benzyl.
  • Synthesis Yield : Higher yield (73.5%) compared to the benzyl analog (59.7%) due to electronic effects of fluorine .
  • Physical Data : IR (C=O stretch at 1732 cm⁻¹), LC-MS ([M+1]⁺: m/z 265.9) .

Methyl 1-[(2-Chlorobenzyl)Sulfonyl]Piperidine-4-Carboxylate (CAS: 878985-35-4)

  • Structural Difference : Sulfonyl group at the 1-position with a 2-chlorobenzyl substituent.
  • Applications: Potential protease inhibitor due to sulfonyl moiety, altering solubility and target binding .

Ethyl 1-Benzoylpiperidine-4-Carboxylate (CAS: 136081-74-8)

  • Structural Difference : Benzoyl group replaces benzyl, introducing a ketone.
  • Reactivity : Enhanced electrophilicity at the carbonyl group facilitates nucleophilic substitutions .

Methyl 1-Benzylpiperidine-3-Carboxylate (CAS: 50585-91-6)

  • Structural Difference : Ester group at the 3-position instead of 4.
  • Impact : Altered spatial orientation affects receptor binding; lower similarity (0.91) to the 4-carboxylate analog .

Comparative Analysis Table

Compound Name CAS Number Ester Group Substituent Key Data/Applications Reference
Methyl 1-benzylpiperidine-4-carboxylate 10315-06-7 Methyl Benzyl Intermediate for DCG066 (anticancer agent)
Ethyl 1-benzylpiperidine-4-carboxylate 24228-40-8 Ethyl Benzyl IR: 1733 cm⁻¹; LC-MS: m/z 248
Ethyl 1-(4-fluorobenzyl)piperidine-4-carboxylate N/A Ethyl 4-Fluorobenzyl Yield: 73.5%; LC-MS: m/z 265.9
Methyl 1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxylate 878985-35-4 Methyl 2-Chlorobenzyl sulfonyl Potential protease inhibition
Ethyl 1-benzoylpiperidine-4-carboxylate 136081-74-8 Ethyl Benzoyl Enhanced electrophilicity for synthesis

Biological Activity

Methyl 1-benzylpiperidine-4-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, serves as a precursor for synthesizing various pharmacologically active derivatives. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H19NC_{15}H_{19}N and a molecular weight of approximately 233.31 g/mol. The compound consists of a piperidine ring substituted with a benzyl group and a carboxylate moiety, which significantly influences its reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the modulation of neurotransmitter systems. Its derivatives have shown promise in therapeutic applications for conditions such as pain management and mood disorders due to their ability to interact with various receptors involved in neurotransmission.

The mechanism of action of this compound involves its role as a monoamine releasing agent , selectively releasing dopamine and norepinephrine while having minimal effect on serotonin levels. This selective release is crucial for its potential applications in treating neurological disorders.

Pharmacological Applications

This compound has been investigated for its potential in several pharmacological contexts:

  • Analgesic Properties : Studies have shown that derivatives of this compound can exhibit analgesic effects, making them candidates for pain relief medications .
  • Anti-inflammatory Effects : The compound's derivatives are also being evaluated for their anti-inflammatory properties, which could be beneficial in treating inflammatory conditions .
  • Neurotransmitter Modulation : Research indicates that these compounds can modulate neurotransmitter systems, potentially impacting mood and cognitive functions .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound derivatives:

  • Synthesis Techniques : A common synthesis method involves heating 1-benzyl-4-hydroxypiperidine-4-carbonitrile in concentrated hydrochloric acid followed by treatment with methanol and sulfuric acid. This multi-step process allows for the production of various derivatives with distinct biological activities .
  • Binding Affinity Studies : In vitro studies have assessed the binding affinities of this compound derivatives to neurotransmitter receptors. These studies provide insights into their potential efficacy as therapeutic agents .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a table summarizing key characteristics:

Compound NameMolecular WeightKey Biological Activity
This compound233.31 g/molAnalgesic, anti-inflammatory
Methyl 4-(aminomethyl)-1-benzylpiperidine-4-carboxylate262.35 g/molCNS effects, analgesic properties
N-(4-Methylbenzoyl)-4-benzylpiperidine285.27 g/molEnoyl-ACP reductase inhibition

Q & A

Q. What are the established synthetic routes for Methyl 1-Benzylpiperidine-4-Carboxylate, and what methodological considerations are critical for optimizing yield?

Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, a validated method involves reacting 1-benzyl-4-piperidone with methyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Key considerations include:

  • Reaction time and temperature : Prolonged reflux (e.g., 12 hours at 80°C) may improve conversion but risks side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (2-propanol) is recommended to isolate the product.
  • Characterization : Confirm purity via GC/MS (e.g., molecular ion peak at m/z 324.42) and NMR (e.g., methyl ester singlet at δ 3.78 ppm in 1^1H NMR) .

Q. How should researchers handle solubility and storage of this compound to ensure stability?

Answer:

  • Solubility : The compound dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in chloroform. Stock solutions (10 mM in DMSO) are stable for short-term use but should be aliquoted to avoid freeze-thaw degradation .
  • Storage : Store solid samples at 2–8°C in airtight, light-protected containers. Avoid prolonged exposure to moisture or oxidizing agents, as these may hydrolyze the ester group or degrade the benzyl moiety .

Advanced Research Questions

Q. What pharmacological mechanisms are associated with derivatives of this compound, and how can researchers validate these pathways?

Answer: Derivatives like DCG066 (a methyltransferase G9a inhibitor) are synthesized from this compound and exhibit anti-cancer activity via ferroptosis induction. Methodological validation steps include:

  • In vitro assays : Measure cell viability (MTT assay) and apoptosis markers (Annexin V/PI staining) in cancer cell lines (e.g., multiple myeloma).
  • Pathway analysis : Use Western blotting to monitor Nrf2/HO-1 pathway modulation and lipid peroxidation assays to confirm ferroptosis .

Q. How can structural analogs of this compound be designed to enhance binding affinity in enzyme inhibition studies?

Answer:

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., nitro, fluorine) on the benzyl ring to enhance π-π stacking with target enzymes.
  • Molecular docking : Use software like AutoDock Vina to predict interactions with active sites (e.g., G9a methyltransferase). Validate predictions via SPR (surface plasmon resonance) to measure binding kinetics .

Q. What experimental strategies resolve contradictions in reported biological activity data for piperidine derivatives?

Answer:

  • Reproducibility checks : Replicate assays under standardized conditions (e.g., fixed cell line passages, identical reagent batches).
  • Meta-analysis : Compare datasets across studies using tools like RevMan to identify confounding variables (e.g., solvent effects, assay sensitivity).
  • Orthogonal validation : Confirm activity via independent methods (e.g., CRISPR knockouts to verify target specificity) .

Q. How can computational tools like Mercury CSD aid in crystallographic analysis of this compound derivatives?

Answer:

  • Void visualization : Identify solvent-accessible regions in crystal structures to optimize co-crystallization conditions.
  • Packing similarity analysis : Compare lattice parameters with analogs (e.g., Alfentanil derivatives) to predict polymorphism or stability trends .

Q. What protocols ensure safe handling and disposal of this compound in compliance with regulatory guidelines?

Answer:

  • PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles. Conduct work in fume hoods with HEPA filters.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (EPA Subtitle C).
  • Deactivation : Hydrolyze the ester group with aqueous NaOH (1M) before disposal to reduce toxicity .

Q. How can researchers assess the ecological impact of this compound in environmental toxicity studies?

Answer:

  • Acute toxicity assays : Use Daphnia magna or Vibrio fischeri models to determine LC50_{50} values.
  • Biodegradation studies : Monitor compound persistence via HPLC in simulated wastewater (OECD 301D protocol) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-benzylpiperidine-4-carboxylate
Reactant of Route 2
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Methyl 1-benzylpiperidine-4-carboxylate

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